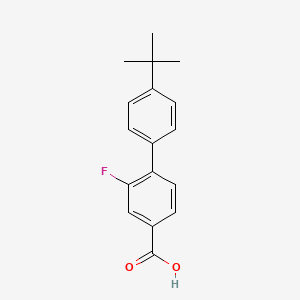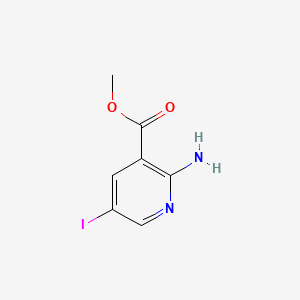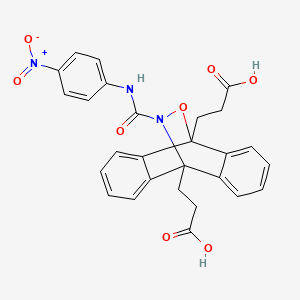
2,3-Difluoropyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,3-Difluoropyridin-4-ol is an organic compound with the molecular formula C5H3F2NO It is a fluorinated derivative of pyridine, characterized by the presence of two fluorine atoms at the 2 and 3 positions and a hydroxyl group at the 4 position on the pyridine ring
科学的研究の応用
2,3-Difluoropyridin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Safety and Hazards
将来の方向性
The future directions for 2,3-Difluoropyridin-4-ol and similar compounds involve the development of fluorinated chemicals. Over the past 50 years, many fluorinated medicinal and agrochemical candidates have been discovered, and the interest toward the development of fluorinated chemicals has steadily increased . The high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry have rapidly accelerated developments in this field .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoropyridin-4-ol typically involves the reaction of 2,3-difluoropyridine with water under basic conditions to form 2,3-difluoropyridin-4-one. This intermediate is then reduced using a suitable reducing agent to yield this compound . The process generally includes steps such as distillation and purification to obtain the final product.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to enhance yield and purity. One method involves using 2-aminopyridine as a starting material, which undergoes chlorination, diazotization, and a Sandmeyer reaction to form 2,3,5-trichloropyridine. This intermediate is then fluorinated using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at controlled temperatures .
化学反応の分析
Types of Reactions
2,3-Difluoropyridin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a ketone, or the compound can be reduced to modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride, cesium fluoride, and various reducing agents. Reaction conditions often involve specific temperatures and solvents to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce ketones or alcohols.
作用機序
The mechanism by which 2,3-Difluoropyridin-4-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways. detailed studies on its specific molecular targets and pathways are still ongoing.
類似化合物との比較
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 2,6-Difluoropyridine
- Pentafluoropyridine
Uniqueness
2,3-Difluoropyridin-4-ol is unique due to the specific positioning of its fluorine atoms and hydroxyl group, which confer distinct chemical properties and reactivity compared to other fluorinated pyridines. This uniqueness makes it valuable for specific applications in research and industry .
特性
IUPAC Name |
2,3-difluoro-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEUCTQDSCGXLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733785 |
Source


|
| Record name | 2,3-Difluoropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227579-00-1 |
Source


|
| Record name | 2,3-Difluoropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B567733.png)
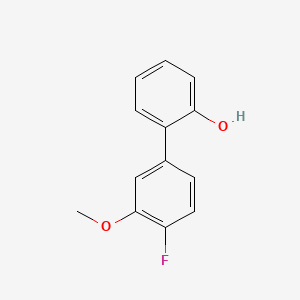
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate;hydrochloride](/img/structure/B567735.png)
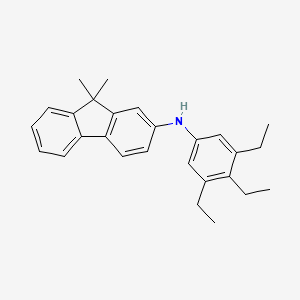
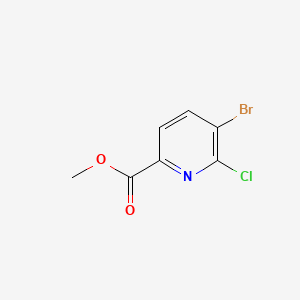
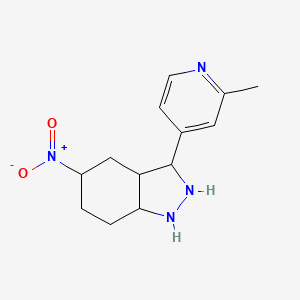

![1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567743.png)

![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione](/img/structure/B567748.png)
